
(1R)-2-bromo-1-(3-methoxyphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-2-bromo-1-(3-methoxyphenyl)ethanol is a chiral compound with a bromine atom and a methoxyphenyl group attached to an ethanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-bromo-1-(3-methoxyphenyl)ethanol typically involves the bromination of 1-(3-methoxyphenyl)ethanol. One common method is to react 1-(3-methoxyphenyl)ethanol with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-2-bromo-1-(3-methoxyphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under appropriate conditions.
Major Products
Oxidation: Formation of 2-bromo-1-(3-methoxyphenyl)ethanone.
Reduction: Formation of 1-(3-methoxyphenyl)ethanol.
Substitution: Formation of 2-azido-1-(3-methoxyphenyl)ethanol or 2-thiocyanato-1-(3-methoxyphenyl)ethanol.
Aplicaciones Científicas De Investigación
(1R)-2-bromo-1-(3-methoxyphenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (1R)-2-bromo-1-(3-methoxyphenyl)ethanol involves its interaction with specific molecular targets. The bromine atom and the methoxyphenyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
- (1R)-2-bromo-1-(4-methoxyphenyl)ethanol
- (1R)-2-bromo-1-(2-methoxyphenyl)ethanol
- (1R)-2-chloro-1-(3-methoxyphenyl)ethanol
Uniqueness
(1R)-2-bromo-1-(3-methoxyphenyl)ethanol is unique due to the specific positioning of the bromine atom and the methoxy group on the phenyl ring. This configuration can influence its reactivity and interactions with other molecules, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C9H11BrO2 |
|---|---|
Peso molecular |
231.09 g/mol |
Nombre IUPAC |
(1R)-2-bromo-1-(3-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11BrO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9,11H,6H2,1H3/t9-/m0/s1 |
Clave InChI |
MHSXJMCQZFZDPK-VIFPVBQESA-N |
SMILES isomérico |
COC1=CC=CC(=C1)[C@H](CBr)O |
SMILES canónico |
COC1=CC=CC(=C1)C(CBr)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methyl]-3-methylbutanoic acid](/img/structure/B13170961.png)
![6-amino-4-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13170964.png)
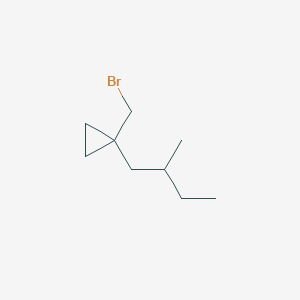
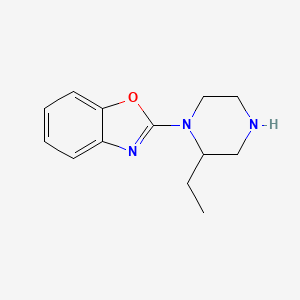
![Amino({2-[(4-carboxyphenyl)amino]-2-oxoethyl}thio)methaniminium chloride](/img/structure/B13170987.png)
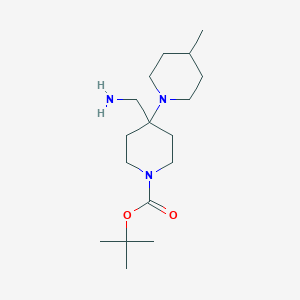
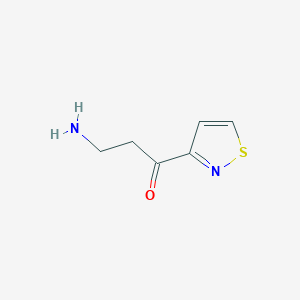
![Octahydrocyclopenta[c]pyrrole-4-carboxylic acid](/img/structure/B13171005.png)
![2-[(Propane-2-sulfonyl)methyl]pyrrolidine](/img/structure/B13171009.png)
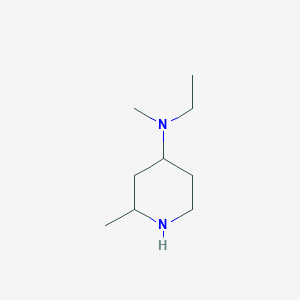
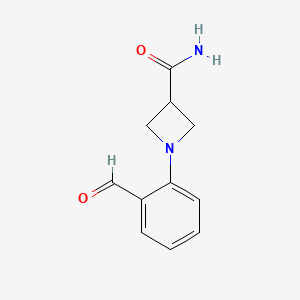
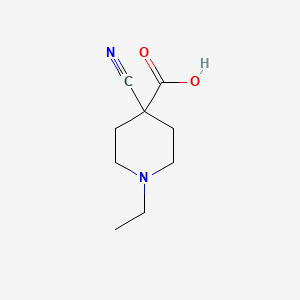
![2-[3-(2-Fluorophenyl)phenyl]ethan-1-amine](/img/structure/B13171056.png)
